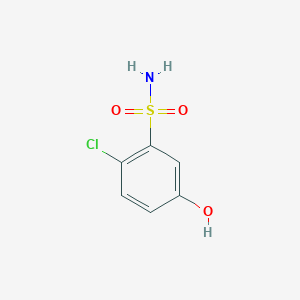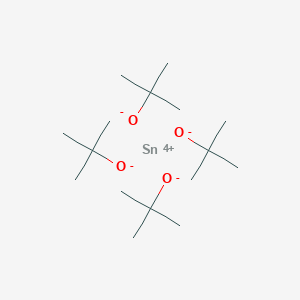
Tin(IV)tert-butoxide
Descripción general
Descripción
Tin(IV)tert-butoxide, also known as Tin tetra (tert -butoxide), Tin (IV) tert -butoxide, or Tin (IV) tetra-tert -butoxide, is a chemical compound with the molecular formula C16H36O4Sn . It has an average mass of 411.165 Da and a Monoisotopic mass of 412.163574 Da . It is used as a precursor for Sn-Al oxy alkoxide which may be heat-treated resulting in a zerovalent metal film .
Synthesis Analysis
Tin(IV)tert-butoxide is used in the hydrolysis-polycondensation process . It is also used as a valid catalyst precursor for the direct synthesis of Dimethyl Carbonate from CO2 and CH3OH .
Molecular Structure Analysis
The molecular structure of Tin(IV)tert-butoxide consists of a central tin atom surrounded by four tert-butoxide groups . The number of electrons in each of tin’s shells is 2, 8, 18, 18, 4 and its electron configuration is [Kr] 4d 10 5s 2 5p 2 .
Chemical Reactions Analysis
Tin(IV)tert-butoxide undergoes ester elimination reactions leading to the rational synthesis of metal oxide materials . It is also involved in the formation of the “less substituted” alkenes in elimination reactions .
Physical And Chemical Properties Analysis
Tin(IV)tert-butoxide is a low-melting solid with a melting point of 40-44 °C . It has a boiling point of 319.4±25.0 °C at 760 mmHg and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Aplicaciones Científicas De Investigación
1. Organometallic Chemical Vapor Deposition (OMCVD) Precursor Tin(IV) tert-butoxide serves as a precursor for OMCVD, a process used to deposit thin films of metal oxides. This application is crucial in the fabrication of semiconductor devices and coatings .
Synthesis of Metal Oxide Materials
Through ester elimination reactions, Tin(IV) tert-butoxide is used in the rational synthesis of metal oxide materials. These materials have various applications, including catalysis and as components in electronic devices .
Fabrication of Zerovalent Metal Films
When heat-treated, Tin(IV) tert-butoxide can result in the formation of zerovalent metal films. These films are important in microelectronics and protective coatings .
Sol-Gel Precursor for Battery Applications
As a sol-gel precursor, Tin(IV) tert-butoxide is used to fabricate thin films for battery applications, contributing to the development of advanced energy storage solutions .
Nanostructured Composite Material
Tin(IV) tert-butoxide is involved in the formation of nanostructured tin/tin oxide composites, which are utilized in devices such as gas sensors, energy storage systems, solar cells, photocatalysis, and bio-photonic devices due to their unique functions .
Catalyst in Organic Synthesis
In organic chemistry, Tin(IV) tert-butoxide acts as a catalyst, facilitating various chemical reactions that are fundamental in the synthesis of complex organic compounds .
Ligand in Coordination Chemistry
It also finds use as a ligand in coordination chemistry, where it forms complexes with metals that are essential in catalysis and material science .
Semiconductor Material Synthesis
Tin(IV) tert-butoxide is used in the synthesis of tin (IV) oxide thin films, which are semiconducting materials with applications in electronics due to their stability, conductivity, and optical features .
Safety And Hazards
Propiedades
IUPAC Name |
2-methylpropan-2-olate;tin(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKVOYAKRLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747907 | |
| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV)tert-butoxide | |
CAS RN |
36809-75-3 | |
| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tin(IV) tert-butoxide primarily used for in materials science?
A1: Tin(IV) tert-butoxide is widely employed as a precursor for synthesizing tin dioxide (SnO2) materials. [, , , , ] SnO2, with its unique optical, electrical, and catalytic properties, finds applications in various fields like gas sensing, catalysis, and transparent electrodes. []
Q2: How does Tin(IV) tert-butoxide facilitate the creation of porous SnO2 structures?
A2: Research indicates that using Tin(IV) tert-butoxide in a sol-gel condensation process can lead to the formation of meso/macroporous SnO2 membranes. [] These membranes exhibit cylindrical macropores with controllable diameters ranging from 200 to 800 nm. [] The presence of slit-shaped mesopores (12 nm) within these structures is confirmed through N2 adsorption-desorption experiments. []
Q3: Can Tin(IV) tert-butoxide be used to create SnO2 nanostructures? If yes, what types and how?
A3: Yes, it has been successfully utilized to synthesize various SnO2 nanostructures. One method involves using Tin(IV) tert-butoxide with sodium dodecyl sulfonate (SDS) and gelatin, resulting in the formation of self-assembled SnO2 films composed of nanodisks with porous structures. [, ] These nanodisks, with diameters ranging from 0.1 μm to 1 μm, are believed to form in solution and rise to the air-water interface due to their low density. [, ]
Q4: What are the limitations of using Tin(IV) tert-butoxide in synthesizing Sn-doped silica glasses?
A5: Studies indicate that using Tin(IV) tert-butoxide in the presence of acetylacetone limits the maximum tin content achievable in transparent Sn-doped silica glasses to 0.1%. [] This limitation is attributed to the precursor's reactivity and its influence on the sol-gel process. [] Alternative tin precursors, such as dibutyltin diacetate, have demonstrated higher efficiency in incorporating tin into the silica matrix. []
Q5: Does Tin(IV) tert-butoxide have applications in environmental remediation?
A6: While not directly addressed in the provided research, the photocatalytic properties of SnO2, synthesized using Tin(IV) tert-butoxide, suggest potential applications in environmental remediation. For example, composite TiO2-SnO2 nanofibers, fabricated using Tin(IV) tert-butoxide, have shown promising results in degrading industrial dyes like Rhodamine B under UV light. [] This finding indicates the potential of Tin(IV) tert-butoxide-derived materials in wastewater treatment and pollution control.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)
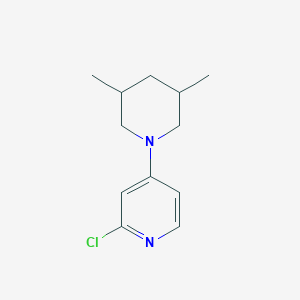
![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)


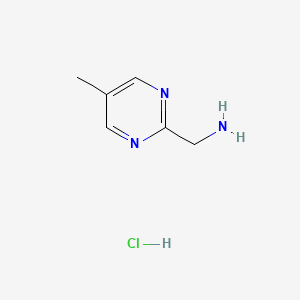
![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)
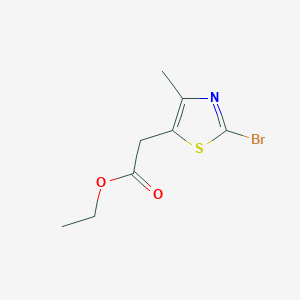
![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)
